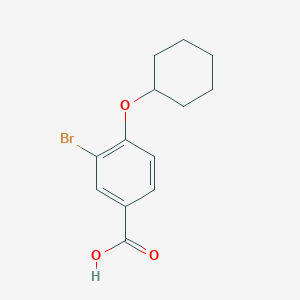

3-Bromo-4-(cyclohexyloxy)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1131594-47-2 |

|---|---|

Molecular Formula |

C13H15BrO3 |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

3-bromo-4-cyclohexyloxybenzoic acid |

InChI |

InChI=1S/C13H15BrO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |

InChI Key |

YIZUJLANJZAYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy would be the cornerstone for elucidating the precise structure of 3-Bromo-4-(cyclohexyloxy)benzoic acid.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity:To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the aromatic ring and the cyclohexyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the cyclohexyloxy group to the benzene (B151609) ring and the position of the bromine atom relative to the other substituents.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

The IR spectrum would provide clear evidence for the presence of the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The spectrum would also show C-O stretching vibrations for the ether linkage of the cyclohexyloxy group, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The C-Br stretching vibration would be expected to appear in the fingerprint region at lower wavenumbers.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of "this compound," enabling both the quantification of its purity and its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoic acid derivatives. For "this compound," a reversed-phase HPLC method would be the most probable approach for purity assessment. This methodology separates compounds based on their hydrophobicity.

The mobile phase would likely consist of a mixture of an aqueous component, often with an acid additive like trifluoroacetic acid (TFA) or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities with varying polarities. Detection is typically carried out using a UV detector, as the benzene ring in the molecule is a strong chromophore. sigmaaldrich.comsielc.com

Hypothetical HPLC Parameters for the Analysis of this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on established methods for similar compounds and does not represent experimentally verified data for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

For the analysis of "this compound," a UPLC method would offer a more rapid and efficient means of purity determination and impurity profiling. The principles of separation remain the same as in HPLC, primarily reversed-phase chromatography. However, the shorter analysis times are particularly advantageous for high-throughput screening or in-process controls during synthesis.

As with HPLC, specific UPLC methods for "this compound" are not documented in the available literature. Nevertheless, a method can be proposed based on the established principles of UPLC and the known behavior of similar aromatic carboxylic acids.

Projected UPLC Parameters for the Analysis of this compound:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

This table outlines a projected set of UPLC parameters based on the technology's general application and does not represent experimentally validated data for this compound.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state architecture.

There is no published crystal structure for "this compound" in the searched scientific literature. However, the crystallographic analysis of structurally related compounds, such as 4-(benzyloxy)benzoic acid, provides insights into the likely solid-state conformation of the target molecule. nih.gov

It is highly probable that "this compound" would crystallize in a centrosymmetric space group, with the carboxylic acid moieties forming hydrogen-bonded dimers. nih.govresearchgate.net This dimeric association is a common and highly stable motif for carboxylic acids in the solid state. The cyclohexyl group would likely adopt a chair conformation, which is its most stable arrangement. The dihedral angle between the plane of the benzoic acid ring and the cyclohexyl ring would be a key conformational parameter.

Anticipated Crystallographic Data for this compound:

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

| Conformation of Cyclohexyl Ring | Chair |

This table presents anticipated crystallographic features based on the analysis of structurally similar compounds and does not represent experimental data for this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the molecular geometry and various electronic properties of a wide range of chemical compounds. For the purpose of this analysis, we will refer to the findings from a DFT study on 4-bromo-3-(methoxymethoxy)benzoic acid as a proxy for 3-bromo-4-(cyclohexyloxy)benzoic acid. researchgate.netbanglajol.info

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. This is achieved through a process of conformational analysis and energy minimization. For the analogous compound, 4-bromo-3-(methoxymethoxy)benzoic acid, the geometry was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. researchgate.netbanglajol.info This level of theory provides a good balance between accuracy and computational cost. The resulting optimized structure corresponds to a local minimum on the potential energy surface, which is crucial for the subsequent calculation of other properties. The bond lengths and bond angles of the optimized structure for the analogue are in good agreement with standard values, indicating the reliability of the computational model. researchgate.net

The calculation of vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true minimum (indicated by the absence of imaginary frequencies) and it allows for the theoretical prediction of the infrared and Raman spectra. A vibrational assessment was performed for 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.netbanglajol.info The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key to understanding the electronic behavior of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For the analogous compound, 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO energy gap was computed to understand its electronic properties. researchgate.netbanglajol.info

| Parameter | Energy (eV) for 4-bromo-3-(methoxymethoxy)benzoic acid |

| EHOMO | -6.82 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.87 |

This data is based on the computational study of 4-bromo-3-(methoxymethoxy)benzoic acid and is presented as an approximation for this compound. researchgate.net

The nature of electronic transitions, such as those observed in UV-Visible spectroscopy, can be characterized by examining the orbitals involved. The transition from the HOMO to the LUMO is typically the lowest energy electronic transition. The spatial distribution of the HOMO and LUMO provides insight into which parts of the molecule are involved in this transition. In many aromatic compounds, these orbitals are often of π character, corresponding to π → π* transitions.

Theoretical Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. The values for these descriptors were determined for 4-bromo-3-(methoxymethoxy)benzoic acid, and are presented here as an estimation for the title compound. researchgate.netbanglajol.info

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

| Reactivity Descriptor | Calculated Value for 4-bromo-3-(methoxymethoxy)benzoic acid |

| Ionization Potential (I) | 6.82 eV |

| Electron Affinity (A) | 1.95 eV |

| Electronegativity (χ) | 4.385 eV |

| Chemical Hardness (η) | 2.435 eV |

| Chemical Softness (S) | 0.411 eV⁻¹ |

| Electrophilicity Index (ω) | 3.94 eV |

This data is based on the computational study of 4-bromo-3-(methoxymethoxy)benzoic acid and is presented as an approximation for this compound. researchgate.net

These theoretically predicted descriptors offer a comprehensive overview of the chemical reactivity of the molecule, indicating its potential behavior in chemical reactions. researchgate.net

Ionization Energy and Electron Affinity Calculations

Ionization energy (I) and electron affinity (A) are fundamental quantum chemical parameters that describe the reactivity of a molecule. Ionization energy is the energy required to remove an electron from a molecule, while electron affinity is the energy released when a molecule accepts an electron. These values are closely related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). For a related compound, 4-Bromo-3-(methoxymethoxy)benzoic acid, DFT calculations have determined the HOMO energy to be -6.9 eV and the LUMO energy to be -2.1 eV. researchgate.net This allows for the estimation of the ionization energy and electron affinity.

Table 1: Calculated Energy Parameters for an Analogous Benzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.9 |

| E_LUMO | -2.1 |

| Energy Gap (ΔE) | 4.8 |

| Ionization Energy (I) | 6.9 |

Data derived from a study on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For this class of molecules, the calculated energy gap is approximately 4.8 eV, suggesting good kinetic stability. researchgate.net

Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), offer further understanding of a molecule's reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) represents the power of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Based on the ionization energy and electron affinity of the analogous compound, the following global reactivity descriptors have been calculated:

Table 2: Global Reactivity Descriptors for an Analogous Benzoic Acid Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.4 |

| Chemical Softness (S) | 0.417 |

| Electronegativity (χ) | 4.5 |

Data derived from a study on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

The relatively high value of chemical hardness and the corresponding low value of softness suggest that this compound is a moderately hard molecule, indicating its stability. researchgate.net The electrophilicity index provides insight into its behavior in reactions, classifying it as a strong electrophile.

Condensed Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Condensed Fukui functions are used to identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. These functions are derived from the changes in electron density as the number of electrons is varied.

f_k^+ indicates the site for a nucleophilic attack (where the molecule accepts electrons).

f_k^- indicates the site for an electrophilic attack (where the molecule donates electrons).

f_k^0 indicates the site for a radical attack.

For 4-Bromo-3-(methoxymethoxy)benzoic acid, the condensed Fukui functions pinpoint specific atoms as the most reactive centers. The analysis of these functions helps in predicting how this compound would interact with other reagents. For instance, in the analogous compound, certain carbon and oxygen atoms show higher Fukui function values, marking them as key sites for chemical reactions. researchgate.net

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to study these solvation effects. researchgate.net

Studies on similar benzoic acid derivatives show that as the polarity of the solvent increases, there are noticeable changes in the molecule's electronic properties. For example, the dipole moment of the molecule tends to increase in more polar solvents. This is due to the stabilization of the charge distribution in the molecule by the solvent's dielectric medium. researchgate.net Consequently, the energy gap between the HOMO and LUMO may decrease, leading to an increase in reactivity. The solvation also affects the chemical hardness and electrophilicity, indicating that the reaction kinetics can be solvent-dependent. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The NLO properties of a molecule are determined by its hyperpolarizability. DFT calculations are a powerful tool for predicting these properties.

The key NLO parameters are:

Dipole moment (μ)

Polarizability (α)

First-order hyperpolarizability (β)

For a molecule to exhibit NLO activity, it must have a non-zero first-order hyperpolarizability. Calculations on structurally related benzoic acid derivatives indicate that they possess significant NLO properties. The charge transfer within the molecule, often from the electron-donating groups to the electron-accepting groups through a π-conjugated system, is responsible for the NLO response. researchgate.net The presence of the bromine atom and the ether linkage in this compound is expected to contribute to this charge transfer, making it a candidate for NLO applications.

Table 3: Predicted NLO Properties for an Analogous Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 3.31 D |

| Polarizability (α) | 26.5 x 10⁻²⁴ esu |

Data derived from a study on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Structure Activity Relationship Sar Studies of Benzoic Acid Scaffolds and Derivatives

Impact of Halogenation (Bromine) at the Ortho Position on Molecular Recognition

The introduction of a halogen atom, such as bromine, at the ortho position (C3) of the benzoic acid ring significantly influences the molecule's interaction with biological targets. This is attributed to a combination of steric and electronic effects, often referred to as the "ortho effect."

Steric Hindrance and Conformational Changes: The presence of a bulky bromine atom ortho to the carboxylic acid group creates steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This altered conformation inhibits the resonance between the carboxyl group and the aromatic ring, which can, in turn, increase the acidity of the carboxylic acid. wikipedia.org This change in acidity can have a profound impact on the molecule's ability to form ionic interactions or hydrogen bonds with receptor sites.

Electronic Effects and Binding Interactions: Halogens, including bromine, are electron-withdrawing groups. This electronic influence can alter the charge distribution across the aromatic ring and the carbonyl oxygen of the carboxylic acid. Such modifications can affect the strength of electrostatic interactions with the receptor. unina.it Studies on various halogenated benzoic acid derivatives have shown that the presence and position of halogens are critical for biological activity. In many cases, halogen substituents are well-tolerated within the binding pocket of a target protein and can contribute to enhanced activity. For instance, in a series of oxadiazole antibacterials, the introduction of a bromine atom at various positions on a phenyl ring retained or improved activity. conicet.gov.ar The specific nature of the interaction—whether it is a favorable hydrophobic interaction or a halogen bond—depends on the specific amino acid residues in the receptor's binding site.

A hypothetical representation of how the ortho-bromo substituent might influence binding is presented in the table below.

| Interaction Type | Potential Impact of Ortho-Bromo Group |

| Steric Fit | Can either provide a better fit in a corresponding hydrophobic pocket or cause a steric clash, depending on the receptor topology. |

| Acidity (pKa) | Increases the acidity of the carboxylic acid, potentially strengthening ionic interactions with basic residues like arginine or lysine. wikipedia.org |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor backbone or side chains. |

| Hydrophobicity | Increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets and improve membrane permeability. |

Role of the Cyclohexyloxy Moiety in Ligand-Target Interactions

Hydrophobic Interactions: The interaction between hydrophobic regions of a ligand and its receptor is a primary driving force for binding. nih.gov The bulky and nonpolar cyclohexyl ring of the cyclohexyloxy moiety is well-suited to occupy hydrophobic pockets within a receptor's binding site. researchgate.net The effective fitting of such hydrophobic groups can shield them from the aqueous environment, leading to a favorable energetic contribution to the binding affinity. researchgate.netuchicago.edu The shape and size of this group are critical; a good fit ensures that there are no significant energy penalties from unfilled space or steric clashes, which in turn contributes to binding specificity. researchgate.net

Conformational Flexibility and Selectivity: The cyclohexyloxy group possesses conformational flexibility. This can allow the ligand to adopt an optimal conformation to fit within the binding site. However, this flexibility can also come with an entropic penalty upon binding. The specific shape of the cyclohexyloxy group, compared to a more linear alkyl chain, can provide a higher degree of selectivity for a particular receptor topology. The optimization of hydrophobic interactions is a key strategy in drug design to enhance both affinity and selectivity. youtube.comnih.gov

The following table summarizes the potential contributions of the cyclohexyloxy moiety to ligand-target binding.

| Feature of Cyclohexyloxy Moiety | Contribution to Ligand-Target Interaction |

| Bulk and Size | Fills hydrophobic pockets in the receptor, contributing to binding affinity. |

| Hydrophobicity | Drives the binding event through the hydrophobic effect, displacing water molecules from the binding site. uchicago.edu |

| Shape and Rigidity | The specific three-dimensional shape can enhance selectivity for a particular target over others. |

| Anchor Point | Can act as an anchor, positioning the rest of the molecule for optimal interactions with other parts of the receptor. |

Influence of Carboxylic Acid Functional Group Modifications on Biological Activities

The carboxylic acid group is a key pharmacophoric element in many drugs, often involved in critical hydrogen bonding or ionic interactions with the target receptor. However, its acidic nature can also lead to poor membrane permeability and rapid metabolism. nih.gov Therefore, modifying this group is a common strategy in drug design to improve pharmacokinetic properties while retaining or enhancing biological activity. This is often achieved through the use of bioisosteres, which are functional groups with similar physicochemical properties to the original group. nih.gov

Esterification: Replacing the acidic proton with an alkyl group to form an ester is a common modification. For example, the esterification of benzoic acid with methanol (B129727) is a well-studied reaction. acs.org This change neutralizes the charge, increases lipophilicity, and can improve cell membrane permeability. mdpi.com However, it also eliminates the ability to form strong ionic interactions and alters the hydrogen bonding pattern. Esters can also act as prodrugs, being hydrolyzed back to the active carboxylic acid by esterases in the body.

Bioisosteric Replacement: A wide range of functional groups can serve as bioisosteres for carboxylic acids. nih.govnih.govdrughunter.comcambridgemedchemconsulting.comacs.org The goal is to mimic the acidic properties and spatial arrangement of the carboxylate group while offering advantages in terms of metabolism, tissue penetration, or potency. cambridgemedchemconsulting.com

The table below presents some common bioisosteres for carboxylic acids and their general properties.

| Bioisostere | pKa Range | General Properties and Rationale for Use |

| Tetrazole | ~4.5 | Similar acidity to carboxylic acids, metabolically more stable, can improve oral bioavailability. drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | 4 - 5 | Mimics the acidity and hydrogen bonding pattern of carboxylic acids, can enhance potency and selectivity. nih.gov |

| Hydroxamic Acid | ~9 | Can act as a chelating group for metal ions in metalloenzymes. |

| 3-Hydroxyisoxazole | ~4 - 5 | A planar, acidic heterocycle that can mimic the carboxylate geometry. nih.gov |

The choice of a specific modification depends on the target and the desired property improvements. For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoic acid derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity, thereby guiding the design of more potent analogs.

Key Molecular Descriptors: QSAR models for benzoic acid derivatives often identify several key molecular descriptors as being important for their biological activity. These can include:

Hydrophobicity (logP): As discussed earlier, hydrophobic interactions are often crucial for binding. QSAR studies on benzoylaminobenzoic acid derivatives revealed that an increase in hydrophobicity correlated with increased inhibitory activity. nih.gov

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents and can be correlated with binding affinity.

Steric Parameters (e.g., molar refractivity, Taft steric parameters): These quantify the size and shape of substituents and their influence on the fit within a receptor's binding site. Increased molar refractivity was also linked to higher activity in benzoylaminobenzoic acid derivatives. nih.gov

Topological and 3D Descriptors: These parameters describe the connectivity and three-dimensional shape of the molecule. For example, a QSAR study on p-hydroxy benzoic acid derivatives showed that antimicrobial activity was governed by indices such as the valence first order molecular connectivity index (1χv) and Kier's shape indices. nih.gov In another study on halogenated benzazoles, 3D-MoRSE descriptors, which reflect the 3D distribution of atomic mass and polarizability, were found to be important. mdpi.com

Predictive Modeling: Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of novel, untested compounds. This allows for the virtual screening of large libraries of potential analogs, prioritizing the synthesis of those with the highest predicted activity. For a compound like 3-Bromo-4-(cyclohexyloxy)benzoic acid, a QSAR model could be built by synthesizing a series of analogs with variations in the substituents on the phenyl ring and testing their biological activity.

The following table illustrates hypothetical QSAR findings for a series of benzoic acid derivatives.

| Descriptor | Correlation with Activity | Interpretation |

| logP | Positive | Increased hydrophobicity enhances binding to a hydrophobic pocket in the target. |

| Molar Refractivity of Ortho Substituent | Positive | A larger, more polarizable substituent at the ortho position is beneficial for activity. |

| Dipole Moment | Negative | A lower overall dipole moment is preferred, suggesting that non-polar interactions are dominant. |

| Sum of van der Waals Radii of Para Substituent | Positive | A larger substituent at the para position leads to better activity, indicating a spacious binding pocket in that region. |

Design and Synthesis of Analogs of this compound for SAR Exploration

To thoroughly explore the SAR of this compound, a library of analogs would need to be designed and synthesized. This involves systematically modifying each part of the molecule—the ortho-bromo substituent, the para-cyclohexyloxy group, and the carboxylic acid—and evaluating the impact of these changes on biological activity.

Design Strategy: The design of analogs would be guided by the principles discussed in the previous sections. For example:

Ortho Position (C3): The bromine could be replaced with other halogens (F, Cl, I) to probe the effect of size and electronegativity. Small alkyl groups (e.g., methyl) or a hydrogen atom could also be introduced to understand the steric requirements at this position.

Para Position (C4): The cyclohexyloxy group could be replaced with other alkoxy groups of varying size and lipophilicity (e.g., methoxy, isopropoxy, phenoxy). The cyclohexane (B81311) ring could be substituted or replaced with other cyclic systems (e.g., cyclopentyl, piperidinyl) to explore the impact of ring size and heteroatoms.

Carboxylic Acid (C1): As detailed in section 5.3, the carboxylic acid could be esterified or replaced with various bioisosteres to improve pharmacokinetic properties.

Synthetic Routes: The synthesis of these analogs would likely start from a readily available substituted benzoic acid. A plausible general synthetic strategy could involve:

Bromination: Starting with 4-hydroxybenzoic acid, bromination at the C3 position can be achieved using bromine in acetic acid. prepchem.com

Etherification: The hydroxyl group at C4 can then be alkylated with cyclohexyl bromide or a similar reagent under basic conditions to form the cyclohexyloxy ether.

Modifications: Further modifications can be made to the carboxylic acid group, such as esterification or conversion to an amide. rsc.orgesisresearch.org Alternatively, starting from different substituted benzoic acids would allow for variation at the C3 and C4 positions. A versatile route to some 4-(branched alkyl)benzoic acids has been described starting from aldehydes or ketones via a Wittig reaction. nih.gov

The table below outlines a potential synthetic approach for generating a focused library of analogs.

| Starting Material | Reagents and Conditions | Target Modification |

| 4-Hydroxybenzoic acid | 1. Br₂, Acetic Acid2. Cyclohexyl bromide, K₂CO₃ | Synthesis of the parent compound |

| 3-Bromo-4-hydroxybenzoic acid | Various alkyl halides, K₂CO₃ | Variation of the para-alkoxy group |

| 4-Cyclohexyloxybenzoic acid | N-Bromosuccinimide (NBS) | Introduction of bromine at the ortho position |

| This compound | 1. SOCl₂2. Various alcohols or amines | Modification of the carboxylic acid to esters or amides |

By systematically synthesizing and testing such a library of analogs, a detailed understanding of the SAR for this class of compounds can be developed, paving the way for the design of new molecules with optimized biological activity. acs.orgnih.govnih.gov

Mechanistic Investigations of Biological Activities in in Vitro and Preclinical Models

Enzyme Modulation and Inhibition Studies

Enzyme modulation and inhibition are critical areas of investigation in pharmacology to understand a compound's potential therapeutic effects. This section explores the documented interactions of 3-Bromo-4-(cyclohexyloxy)benzoic acid with several key enzymes.

Evaluation of mPGES-1 Inhibitory Potential

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a principal mediator of inflammation. nih.govnih.gov Inhibition of mPGES-1 is a therapeutic strategy for treating inflammation-related diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

A thorough review of the scientific literature reveals no studies that have specifically evaluated the inhibitory potential of this compound against mPGES-1. Consequently, there is no available data, such as IC50 values or detailed mechanistic insights, to report on this specific interaction.

Investigation of ABL1, ABL2, and BCR-ABL1 Inhibition

The Abelson murine leukemia viral oncogene homolog 1 (ABL1), Abelson-related gene (ABL2), and the fusion protein Breakpoint Cluster Region-Abelson (BCR-ABL1) are tyrosine kinases that play significant roles in cell proliferation and differentiation. nih.govnih.gov The constitutively active BCR-ABL1 tyrosine kinase is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy for this disease. nih.govnih.gov

Despite the importance of these targets, there are no published research findings on the inhibitory activity of this compound against ABL1, ABL2, or the BCR-ABL1 fusion protein. As such, data on its potential as a tyrosine kinase inhibitor in this context is not available.

Assessment of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final step in triglyceride synthesis. nih.gov Inhibition of DGAT1 is being explored as a potential therapeutic approach for metabolic disorders such as obesity and diabetes. nih.gov

No specific studies have been found that assess the inhibitory effect of this compound on DGAT1. Therefore, no data regarding its potency or mechanism of action as a DGAT1 inhibitor can be presented.

Receptor Ligand Binding and Functional Assays

The interaction of chemical compounds with cellular receptors is a fundamental aspect of pharmacology. This section reviews the available data on the binding and functional modulation of specific receptors by this compound.

Retinoic Acid Receptor alpha (RARα) Activation Studies

Retinoic Acid Receptor alpha (RARα) is a nuclear receptor that, upon activation by agonists, plays a vital role in cell differentiation, proliferation, and apoptosis. nih.govnih.gov Selective RARα agonists have therapeutic potential in various fields, including oncology and immunology. nih.gov

There is no scientific literature available that investigates the ability of this compound to act as a ligand or agonist for the Retinoic Acid Receptor alpha (RARα). Thus, no data on its binding affinity or functional activation of RARα is available.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation Research

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. nih.govcff.org Modulators of CFTR function are transformative therapies for cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. nih.govcff.org

A comprehensive search of the scientific literature did not yield any studies on the modulatory effects of this compound on the CFTR protein. Therefore, there is no information available regarding its potential as a CFTR modulator.

In Vitro Antimicrobial Efficacy Assessment

In vitro assessments are crucial for determining the direct antimicrobial potential of a compound. This typically involves evaluating its ability to inhibit the growth of or kill various microorganisms.

To ascertain the antibacterial spectrum of a compound like this compound, it would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, is a key parameter. This is often determined using broth microdilution or agar dilution methods according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Representative Antibacterial Spectrum and MIC Data for a Hypothetical Benzoic Acid Derivative

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 8 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | >128 |

Note: This table is illustrative and does not represent actual data for this compound.

The antifungal activity would be similarly evaluated against a range of pathogenic yeasts and molds. MIC values would be determined using standardized methods to assess the compound's efficacy against fungi such as Candida albicans and Aspergillus fumigatus.

Table 2: Illustrative Antifungal Activity Data

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 32 |

| Aspergillus fumigatus | Mold | 64 |

Note: This table is illustrative and does not represent actual data for this compound.

The ability of a compound to inhibit the formation of biofilms is a significant aspect of its antimicrobial potential, as biofilms are associated with chronic infections and increased resistance. The effect on biofilm formation is often assessed using crystal violet staining assays in microtiter plates. The assay quantifies the total biofilm biomass after a specific incubation period.

Studies on Protein Aggregation Inhibition Mechanisms (e.g., α-synuclein fibrillation for related compounds)

Research into the inhibition of protein aggregation is critical for understanding potential therapeutic applications in neurodegenerative diseases. For a compound like this compound, its effect on the fibrillation of proteins such as α-synuclein (implicated in Parkinson's disease) or amyloid-beta (implicated in Alzheimer's disease) would be investigated. Techniques such as Thioflavin T (ThT) fluorescence assays are commonly used to monitor the kinetics of fibril formation in the presence and absence of the test compound.

Advanced Scientific Applications and Future Research Trajectories

Utility of 3-Bromo-4-(cyclohexyloxy)benzoic acid as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis. The presence of three key functional groups—the carboxylic acid, the bromine atom, and the cyclohexyloxy group—allows for a wide range of chemical modifications.

The carboxylic acid group can undergo typical reactions such as esterification with various alcohols or conversion to an amide. smolecule.com For instance, reaction with methanol (B129727) can yield methyl 3-bromo-4-(cyclohexyloxy)benzoate. The bromine atom on the aromatic ring is a valuable handle for introducing further complexity. It can be replaced through nucleophilic substitution, enabling the attachment of diverse functionalities. smolecule.com Furthermore, the bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the creation of a vast library of derivatives with tailored properties. smolecule.comresearchgate.net

The synthesis of this intermediate itself typically starts from 4-(cyclohexyloxy)benzoic acid, which is then brominated to introduce the bromine atom at the desired position. smolecule.com Purification is generally achieved through recrystallization or chromatography. smolecule.com

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Nucleophilic Aromatic Substitution | Nucleophile | Substituted Benzoic Acid Derivative |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Biphenyl Derivative |

| Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalyst, Base | Aryl Alkyne Derivative |

| Reduction of Carboxylic Acid | Reducing Agent (e.g., LiAlH4) | (3-Bromo-4-(cyclohexyloxy)phenyl)methanol |

Potential as a Chemical Probe for Biological Target Identification

A chemical probe is a small molecule that can be used to study and identify the function of proteins and other biological targets. This compound and its derivatives have the potential to be developed into such probes. The ability to systematically modify the structure allows for the optimization of binding affinity and selectivity towards a specific biological target. nih.gov

The general mechanism of action for such compounds often involves binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways. evitachem.com While the specific biological targets of this compound are not yet fully elucidated, related benzoic acid derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory effects. smolecule.comnih.govscispace.com For example, some brominated benzoic acid derivatives have been investigated for their ability to inhibit enzymes involved in cancer progression. The development of a potent and selective probe derived from this scaffold could be invaluable for validating new drug targets and understanding disease mechanisms. nih.gov

Integration of Cheminformatics and Machine Learning in Derivative Discovery

The process of discovering new molecules with desired properties can be significantly accelerated by integrating cheminformatics and machine learning. nih.govnih.gov These computational tools can be applied to the vast chemical space accessible from this compound.

Cheminformatics involves the use of computational methods to analyze chemical data. nih.gov For a library of virtual derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be built. nih.gov These models correlate the chemical structures of the derivatives with their predicted biological activities. Machine learning algorithms can then be trained on existing data to predict the properties of novel, unsynthesized compounds. nih.gov This in silico screening helps prioritize the synthesis of the most promising candidates, saving time and resources. allsubjectjournal.com Techniques like molecular docking can further predict how these derivatives might bind to specific protein targets. allsubjectjournal.comuomustansiriyah.edu.iq

Table 2: Application of Computational Tools in Derivative Discovery

| Tool | Application | Outcome |

| Cheminformatics | Analysis of chemical structures and properties. | Identification of key structural features for activity. |

| QSAR Modeling | Correlation of structure with biological activity. | Predictive models for activity of new derivatives. |

| Machine Learning | Training algorithms on existing data to make predictions. | Prioritization of synthetic targets. |

| Molecular Docking | Simulation of binding between a molecule and a protein target. | Prediction of binding affinity and mode. |

Development of Scalable and Environmentally Benign Synthesis Protocols

For any chemical compound to be useful in widespread applications, its synthesis must be scalable and environmentally friendly. Future research on this compound will likely focus on developing "green chemistry" approaches to its synthesis. ijisrt.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., dichloromethane or DMF for solubility), temperature control (50–80°C for efficient coupling), and catalyst selection (e.g., palladium catalysts for Suzuki-Miyaura coupling). Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate) enhances purity. Monitoring reaction progress with TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate stability .

Q. What strategies are recommended for addressing poor solubility of this compound in aqueous systems?

- Methodological Answer : Solubility challenges can be mitigated by using co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80). Structural analogs with shorter alkyl chains (e.g., 3-Bromo-4-pentylbenzoic acid) exhibit improved hydrophilicity, suggesting that modifying the cyclohexyloxy group’s substituents (e.g., introducing hydroxyl groups) could enhance aqueous compatibility. Pre-formulation studies using dynamic light scattering (DLS) or pH-solubility profiling are advised .

Q. How should researchers validate the identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the cyclohexyloxy and bromo substituents.

- HPLC-MS (ESI+ mode) for purity assessment (>98%) and molecular ion verification.

- Elemental analysis (C, H, Br) to validate stoichiometry. Cross-referencing with literature melting points (e.g., analogs like 3-Bromo-4-chlorobenzoic acid melt at 181°C ) ensures consistency.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer : The electron-withdrawing bromo group and electron-donating cyclohexyloxy substituent create competing directing effects. Computational studies (DFT calculations at B3LYP/6-31G* level) predict preferential substitution at the meta position relative to bromine. Experimental validation via nitration (HNO₃/H₂SO₄) or halogenation (NBS) followed by LC-MS analysis can map reactivity patterns .

Q. How does the cyclohexyloxy group influence the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : The bulky cyclohexyloxy group may sterically hinder enzyme active sites, as seen in sulfonamide-based inhibitors . To test this, conduct competitive inhibition assays (e.g., with carbonic anhydrase II) using varying substituents (e.g., replacing cyclohexyloxy with methoxy). Monitor IC₅₀ values via fluorometric assays and correlate with molecular docking simulations (AutoDock Vina) .

Q. What are the limitations of using this compound in cross-coupling reactions for biaryl synthesis?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling, but the cyclohexyloxy group may reduce reactivity due to steric hindrance. Optimize by using Pd(OAc)₂/XPhos catalysts and microwave-assisted conditions (120°C, 30 min). Compare yields with analogs (e.g., 3-Bromo-4-methoxybenzoic acid) to quantify steric effects. Characterize products via ¹H NMR coupling constants and X-ray crystallography .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : TGA/DSC to assess decomposition above 200°C.

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs, analyze via HPLC for degradation products (e.g., debromination or ester hydrolysis).

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.